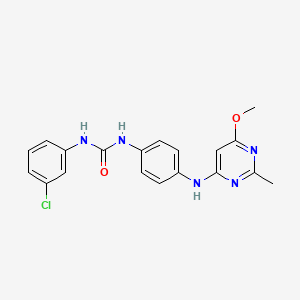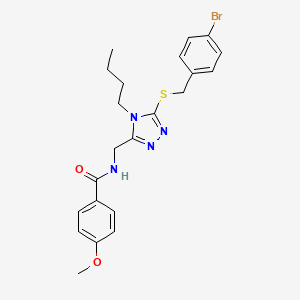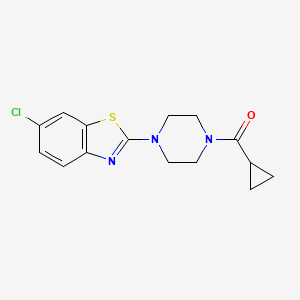
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a combination of indole, thioether, and acetamide functional groups
作用機序
Target of Action
The compound, 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in the function of the target proteins
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities This suggests that these compounds can affect a wide range of biochemical pathways
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Given the wide range of biological activities associated with indole derivatives , the effects of this compound could be diverse.
準備方法
The synthesis of 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Thioether Formation: The indole derivative is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the thioether linkage.
Acetamide Formation: Finally, the thioether-indole compound is reacted with phenylacetyl chloride to form the desired acetamide product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium.
科学的研究の応用
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
類似化合物との比較
Similar compounds to 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide include:
2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds also feature a thioether linkage and an indole moiety but differ in their additional functional groups and overall structure.
3-((4-chlorobenzyl)thio)-1H-1,2,4-triazole: This compound shares the thioether linkage and chlorobenzyl group but has a triazole ring instead of an indole.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2OS/c24-18-12-10-17(11-13-18)14-26-15-22(20-8-4-5-9-21(20)26)28-16-23(27)25-19-6-2-1-3-7-19/h1-13,15H,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUNIRJMPNFFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/new.no-structure.jpg)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2739951.png)
![Methyl 2-(5-chlorothiophene-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2739952.png)
![dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate](/img/structure/B2739953.png)


![6-cyano-N-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}pyridine-3-sulfonamide](/img/structure/B2739958.png)
![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2739959.png)
![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2739960.png)

methyl}-2-methyl-1H-indole](/img/structure/B2739964.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3-nitrophenyl)ethanediamide](/img/structure/B2739965.png)

![N-(2-ethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2739969.png)
